molecular formula C8H18N2O4S2 B111441 N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide CAS No. 122833-58-3

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

Cat. No.: B111441
CAS No.: 122833-58-3
M. Wt: 270.4 g/mol
InChI Key: JUWLQVLCYRNWSV-HTQZYQBOSA-N
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Description

N,N’-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with two methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide typically involves the reaction of cyclohexane-1,2-diamine with methanesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of N,N’-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide follows similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The purification of the product is often achieved through crystallization or distillation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methanesulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or thiolates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N’-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylcyclohexane-1,2-diamine: This compound has a similar cyclohexane backbone but with dimethylamino groups instead of methanesulfonamide groups.

    Cyclohexane-1,2-diamine: Lacks the methanesulfonamide groups, making it less reactive in certain chemical reactions.

Uniqueness

N,N’-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide is unique due to the presence of methanesulfonamide groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functional group interactions.

Properties

IUPAC Name

N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWLQVLCYRNWSV-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453148
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dimethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122833-58-3
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dimethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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